

Synthesis of ¹⁵N labeled peptides using Boc chemistry

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Compound of Interest

Compound Name: *Boc-Ala-OH-¹⁵N*

CAS No.: 139952-87-7

Cat. No.: B558798

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Application Note: High-Fidelity Synthesis of ¹⁵N-Labeled Peptides via Optimized Boc/Bzl Chemistry

Executive Summary & Rationale

The synthesis of isotopically labeled peptides (

N,

C) is a critical prerequisite for heteronuclear NMR studies (HSQC/HMQC) and quantitative proteomics (AQUA). While Fmoc chemistry is the industry standard for routine synthesis, Boc (tert-butyloxycarbonyl) chemistry remains the superior choice for "difficult" sequences—those prone to on-resin aggregation,

-sheet formation, or those requiring thioester generation for Native Chemical Ligation (NCL).

Why Boc for

N?

- **Solubility & Solvation:** The Boc strategy utilizes 100% TFA for deprotection, which temporarily disrupts inter-chain hydrogen bonds, "resetting" the aggregation state of the peptide-resin network.
- **In-Situ Neutralization:** This protocol minimizes the time the peptide amine exists in a neutral, aggregation-prone state, significantly increasing coupling efficiency for sterically hindered or expensive

N-labeled residues.

- **Cost-Efficiency:** Although Boc reagents can be harsh, the high coupling efficiency of the in-situ neutralization protocol allows for lower equivalents of expensive

N amino acids (1.2–2.0 eq) compared to standard Fmoc protocols (5–10 eq).

Strategic Planning & Materials

Critical Reagents

- **N-Boc-Amino Acids:** Commercially available (e.g., Cambridge Isotope Labs, Sigma). Ensure isotopic enrichment.
- **Resin:**
 - MBHA (4-methylbenzhydrylamine): For C-terminal amides (stable to TFA, cleaved by HF).
 - PAM (phenylacetamidomethyl): For C-terminal acids.^{[1][2]}
- **Coupling Reagents:** HBTU (standard) or HATU (for the expensive N step).
- **Solvents:** DMF (Spectrophotometric grade, amine-free), TFA (99%+).

Isotope Conservation Strategy

Unlike standard residues where 5–10 equivalents are used to drive reactions to completion,

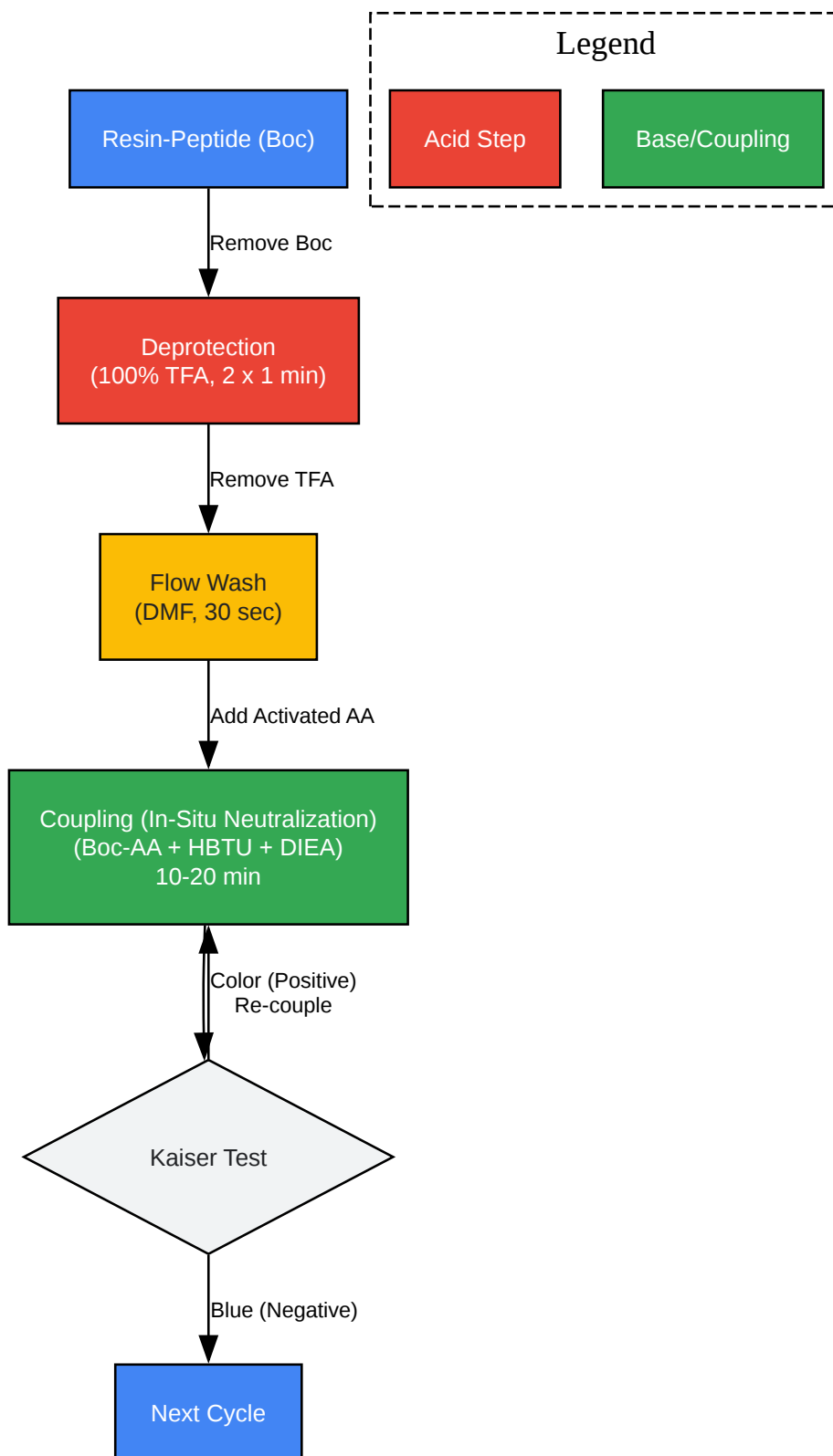
N residues are cost-prohibitive. We utilize a "high-concentration, low-volume" strategy:

- Concentration: Maintain coupling concentration (ideally).
- Stoichiometry: Use 1.2–1.5 equivalents of N-AA.
- Activation: Use HATU/HOAt for the labeled residue to maximize kinetics.

Protocol A: Optimized Boc Cycle (In-Situ Neutralization)

This protocol is based on the methods developed by Schnölzer, Alewood, and Kent, designed to eliminate the separate neutralization step that often leads to peptide aggregation.

Workflow Diagram:



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Figure 1: The "Kent" In-Situ Neutralization Cycle. Note the absence of a distinct DIEA wash step before coupling.

Step-by-Step Procedure:

- Deprotection:
 - Drain reaction vessel (RV).
 - Add 100% TFA (approx. 10 mL/g resin). Shake for 1 min. Drain.
 - Add 100% TFA. Shake for 1 min. Drain.
 - Note: Do not use scavengers in TFA unless Trp is unprotected (use formyl protection for Trp to avoid alkylation).
- Flow Wash:
 - Flow DMF through the vessel for 30–60 seconds.
 - Critical: Do not neutralize the resin. The amine salt (TFA NH) prevents aggregation.
- Coupling (Standard Residue):
 - Pre-activation: Dissolve Boc-AA (5 eq) and HBTU (4.9 eq) in minimal DMF (). Add DIEA (10 eq).
 - Addition: Immediately add the activated solution to the protonated resin.
 - Reaction: Shake for 10–15 minutes. The excess DIEA neutralizes the amine salt in situ, releasing the free amine exactly when the activated ester is present.
- Coupling (N-Labeled Residue - "The Critical Step"):

- Stoichiometry: Use 1.5 eq

N-Boc-AA.

- Activator: Use HATU (1.4 eq) instead of HBTU for faster kinetics.
- Base: Add DIEA (3.0 eq).
- Concentration: Minimize DMF volume to achieve concentration.
- Time: Extend coupling time to 30–60 minutes.
- Validation: Perform a quantitative Ninhydrin (Kaiser) test. If positive, do not add more N-AA. Perform a second coupling with unlabeled AA (0.5 eq) to cap any difficult sites, or accept the micro-deletion if yield is acceptable.

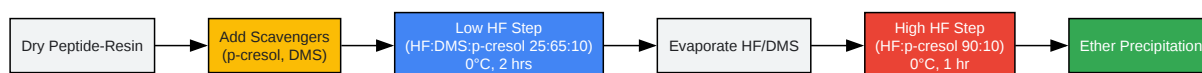
Protocol B: HF Cleavage (Low-High Procedure)

Hydrogen Fluoride (HF) is hazardous but essential for Boc chemistry. The "Low-High" method is mandatory for peptides containing Met, Cys, or Trp to prevent S-alkylation by benzyl cations.

Safety Prerequisite:

- Apparatus: Kel-F or Teflon vacuum line (Toho, Peptide Institute, or custom). NO GLASS.
- PPE: Full face shield, heavy rubber gloves, HF-specific apron, calcium gluconate gel on hand.

Workflow Diagram:



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Figure 2: The Tam "Low-High" HF Cleavage Protocol to minimize side reactions.

Step-by-Step Procedure:

- Preparation:
 - Dry resin thoroughly (overnight under vacuum).
 - Load resin into the Kel-F reaction vessel.
 - Add Scavenger Cocktail (per 0.5 g resin):
 - p-Cresol: 0.5 mL (Scavenges cations).
 - p-Thiocresol: 0.2 g (Essential if Cys is present).
- High HF Cleavage (Standard):
 - Use this if no Cys/Met/Trp(For) are present.
 - Condense ~10 mL anhydrous HF into the vessel using liquid N
 - Warm to 0°C (ice bath). Stir for 60 mins.
 - Evaporate HF under vacuum (trap HF in CaO or KOH trap).
- Low-High HF Cleavage (Complex Sequences):
 - Use for Cys/Met containing peptides.[\[3\]](#)
 - Low HF: Condense HF to achieve HF:DMS:p-cresol (25:65:10). React at 0°C for 2 hours. This removes benzyl groups via an S_N2 mechanism, avoiding carbocations.
 - Evaporate HF and DMS.

- High HF: Recharge vessel with fresh HF (90% HF, 10% p-cresol). React at 0°C for 45–60 mins to cleave the resin linkage (MBHA/PAM).
- Work-up:
 - Precipitate crude peptide with ice-cold diethyl ether.
 - Wash 3x with ether to remove scavengers.[4]
 - Dissolve peptide in 50% Acetic Acid/Water (or 0.1% TFA/Water) and lyophilize.

Data Analysis & Validation

Expected Yields vs. Labeling

Parameter	Standard Boc	N-Labeled (Optimized)
Coupling Time	10 min	30–60 min
AA Equivalents	5.0 eq	1.2–1.5 eq
Coupling Agent	HBTU	HATU/HOAt
Avg. Step Yield	>99.5%	>99.0%

Validation Steps

- Mass Spectrometry (ESI-MS):
 - Calculate the theoretical mass shift.

N adds +0.997 Da per labeled atom.
 - Example: A peptide with one

N-Leu should show a monoisotopic mass of

.
 - Check: Ensure no

peak (indicative of deletion) or

(Met oxidation).

- NMR (HSQC):
 - Dissolve in 90% H₂O/10% D₂O.
 - Acquire ¹H-¹⁵N HSQC.
 - Success: Distinct, singlet cross-peaks for the labeled residues. Absence of minor peaks indicates high stereochemical purity (no racemization during the extended HATU coupling).

References

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